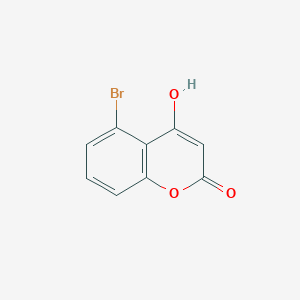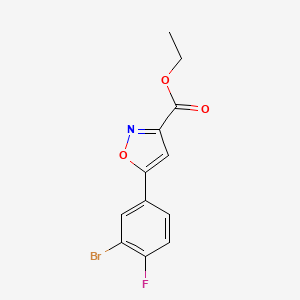
Hydroxy-PEG7-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG7-DBCO is a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary hydroxyl group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with various functional groups and its hydrophilic nature, which enhances the solubility of labeled molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxy-PEG7-DBCO is synthesized through a multi-step organic synthesis process. The reaction conditions typically include the use of organic solvents, catalysts, and reagents such as azides and alkynes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy-PEG7-DBCO primarily undergoes click chemistry reactions, specifically copper-free azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions: The CuAAC reaction typically uses azides and alkynes as reagents, with the reaction being carried out in aqueous or organic solvents. The reaction conditions are mild, requiring only room temperature and neutral pH.
Major Products Formed: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible. This product is widely used in the labeling and modification of biomolecules.
Applications De Recherche Scientifique
Hydroxy-PEG7-DBCO is extensively used in various scientific research fields:
Chemistry: It is employed in the synthesis of complex molecules and the modification of small organic compounds.
Biology: The compound is used for labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: this compound is utilized in drug delivery systems and the development of targeted therapies.
Industry: It finds applications in the production of diagnostic reagents and the development of new materials.
Mécanisme D'action
The mechanism of action of Hydroxy-DBCO involves the formation of a stable triazole ring through the CuAAC reaction. The DBCO moiety reacts with azides to form a triazole linkage, which is highly stable and resistant to hydrolysis. The molecular targets and pathways involved include the modification of biomolecules and the enhancement of their properties.
Comparaison Avec Des Composés Similaires
PEG linkers with different spacer lengths
Cyclooctyne derivatives
Azide-functionalized PEGs
Propriétés
Formule moléculaire |
C35H48N2O10 |
|---|---|
Poids moléculaire |
656.8 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C35H48N2O10/c38-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-36-34(39)11-12-35(40)37-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)37/h1-8,38H,11-29H2,(H,36,39) |
Clé InChI |
ZCAHYYUKLBROSC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


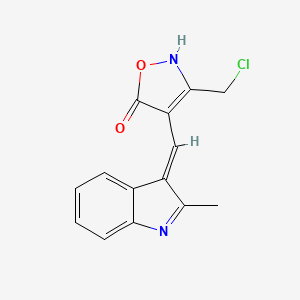

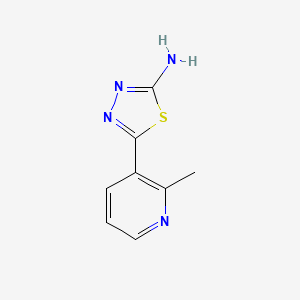
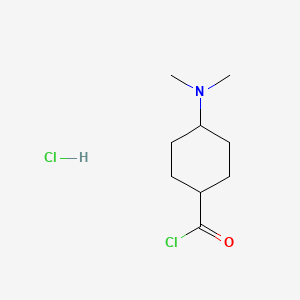



![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
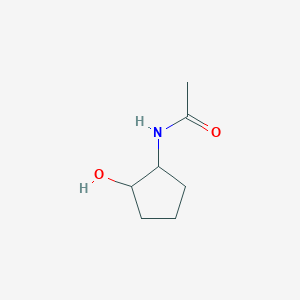
![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)

